molecular formula C11H9BrN2O B2531663 4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one CAS No. 2090429-68-6

4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one

Cat. No. B2531663
CAS RN: 2090429-68-6
M. Wt: 265.11
InChI Key: GNCQPJJXCRCBNO-UHFFFAOYSA-N
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Description

The compound "4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one" is a pyridine derivative that is of interest due to its potential as a building block in organic synthesis and its possible applications in medicinal chemistry. Pyridine derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals, agrochemicals, and materials science [

Scientific Research Applications

Metal Binding and Complex Formation

4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one has been utilized in the synthesis of complex ligands that exhibit metal-binding properties. For example, a ligand with dipyrazolylpyridine and dipicolylamine metal-binding domains was synthesized, demonstrating the ability to form complexes with palladium or platinum. These complexes were further used to study spin transitions and structural properties (Tovee et al., 2010).

Synthesis of Novel Derivatives and Biological Activities

The compound has also been a precursor in the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions. These derivatives were explored for their potential as chiral dopants for liquid crystals and were evaluated for anti-thrombolytic, biofilm inhibition, and haemolytic activities. Notably, one of the synthesized compounds showed significant activity against clot formation and Escherichia coli (Ahmad et al., 2017).

Role in Synthesis of Biologically Active Compounds

Another study focused on the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, highlighting its importance as an intermediate for creating biologically active compounds. The synthesis involved multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, showcasing the versatility of 4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one in complex organic syntheses (Wang et al., 2016).

Facile Synthesis Methods

The compound has also been involved in studies focusing on facile synthesis methods for creating N-polyfluoroalkylated heterocycles. These methods are crucial for developing compounds with potential applications in various fields, including medicinal chemistry and materials science (Kolomeitsev et al., 1996).

Photoinduced Tautomerization Studies

In the realm of photophysics, 4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one derivatives have been studied for their photoinduced tautomerization properties. This research provides insights into the excited-state behaviors of such compounds, which is valuable for developing photo-responsive materials (Vetokhina et al., 2012).

properties

IUPAC Name

4-bromo-1-(pyridin-4-ylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-3-6-14(11(15)7-10)8-9-1-4-13-5-2-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCQPJJXCRCBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C=CC(=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one

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